The compound has been synthesized and studied for its potential applications in pain management and other therapeutic areas involving opioid receptors. It is classified under peptide analogs that target delta and mu opioid receptors, making it relevant for research in pharmacology and medicinal chemistry .
The synthesis of H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph typically involves several key steps:
The process may also involve high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity of the synthesized compound .
The molecular structure of H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph can be represented through various chemical notations:
InChI=1S/C37H47N5O4/c1-24-17-30(43)18-25(2)31(24)21-32(38)37(46)42-23-29-14-8-6-12-27(29)20-34(42)36(45)40-16-10-4-3-9-15-39-35(44)33-19-26-11-5-7-13-28(26)22-41-33/h5-8,11-14,17-18,32-34,41,43H,3-4,9-10,15-16,19-23,38H2,1-2H3,(H,39,44)(H,40,45)/t32-,33?,34?/m0/s1This notation provides detailed information about the atoms present in the compound and their connectivity.
The compound features:
These features collectively influence the compound's interaction with biological targets .
H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph can undergo several chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction .
Depending on reaction conditions and reagents used, various products can be formed. For instance:
These modifications may enhance or diminish the biological activity of the compound depending on the specific context of use.
The mechanism of action for H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph primarily involves binding to delta-opioid receptors. Upon binding:
Research indicates that this compound exhibits selective affinity towards delta-opioid receptors compared to mu-opioid receptors, making it a valuable candidate for studying pain management therapies .
The physical properties include:
This property indicates thermal stability which is crucial for storage and handling.
Chemical properties encompass:
Analytical techniques such as NMR spectroscopy confirm these properties by providing insights into molecular dynamics .
H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph has several applications in scientific research:
Its unique structure allows researchers to explore modifications that could lead to more effective therapeutic agents with fewer adverse effects .
The 2',6'-dimethyl-L-tyrosine (Dmt)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) dipeptide unit constitutes an essential pharmacophore for opioid receptor modulation, demonstrating distinct activity profiles based on its structural context. This conserved sequence exhibits an exceptional affinity for the δ-opioid receptor (Kiδ = 0.031–0.64 nM) with potent antagonist properties, while simultaneously modulating μ-opioid receptor functionality through steric and electronic interactions [1] [6]. The molecular basis for this dual activity resides in the pharmacophore's ability to form critical contacts within receptor binding pockets: The protonated amine of Dmt engages in a salt bridge with Asp128³·³² of the δ-opioid receptor, while its phenolic hydroxyl group participates in hydrogen bonding with Tyr109³·³³ [6]. Tic's rigid bicyclic structure provides optimal spatial orientation of its carboxyl group for hydrogen bonding with His278⁶·⁵², while its aromatic moiety engages in π–π stacking with Trp284⁶·⁵⁸ – interactions collectively stabilizing the antagonist conformation in δ-opioid receptor [1] [6].
Table 1: Receptor Binding Affinities of Dmt-Tic Pharmacophore Derivatives
| Compound | Kiδ (nM) | Kiμ (nM) | Kiμ/Kiδ (Selectivity) | Primary δ-opioid receptor Activity | Primary μ-opioid receptor Activity |
|---|---|---|---|---|---|
| H-Dmt-Tic-Gly-NH-CH₂-Ph | 0.031 | 0.16 | 5.3 | Antagonist | Agonist |
| H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph | 0.068±0.009 | 5.50±0.18 | 81 | Potent Antagonist (pA₂δ=10.4) | Weak Antagonist |
| H-Dmt-Tic-Lys-NH-CH₂-Ph | 0.50±0.07 | 4.05±0.54 | 8 | Antagonist | Antagonist (pA₂μ=7.96) |
| H-Dmt-Tic-Lys(Ac)-OH | 0.047 | 1051 | 22,361 | Antagonist (pA₂δ=10.07) | Inactive |
Modification of the C-terminus dramatically influences μ-opioid receptor efficacy. While the unmodified H-Dmt-Tic-OH sequence functions as a selective δ-opioid receptor antagonist, extension with specific C-terminal groups transforms μ-opioid receptor activity from antagonism to agonism. This transition occurs through altered engagement with the μ-opioid receptor's extracellular loop 2 and transmembrane helix 5, regions critical for downstream signaling cascade initiation [1] [5]. Molecular dynamics simulations reveal that the Dmt-Tic unit adopts distinct orientations within μ versus δ binding pockets – a perpendicular arrangement in δ-opioid receptor facilitates antagonist activity, while a tilted orientation in μ-opioid receptor permits G-protein coupling when accompanied by specific C-terminal extensions [6].
The substitution of glycine with lysine and subsequent ε-amino acetylation at position 3 (H-Dmt-Tic-Lys(Ac)-) induces profound alterations in receptor selectivity and functional outcomes. Acetylation converts the terminal amine into a sterically constrained, hydrogen bond-accepting carbonyl oxygen that preferentially interacts with δ-opioid receptor over μ-opioid receptor [1] [5]. This modification enhances δ-opioid receptor binding affinity (Kiδ = 0.068 nM) while reducing μ-opioid receptor affinity (Kiμ = 5.50 nM), creating an 81-fold selectivity ratio favoring δ-opioid receptor – a significant increase over the non-acetylated counterpart (8-fold) [1]. The acetyl group establishes a hydrogen bond with Lys214⁵·³⁹ of δ-opioid receptor, a residue absent in the equivalent μ-opioid receptor position, explaining the enhanced δ-opioid receptor selectivity [5].
Table 2: Functional Consequences of Lysine Modifications in Dmt-Tic Pharmacophore
| Modification Type | Representative Compound | δ-opioid receptor pA₂ | μ-opioid receptor Activity | Receptor Selectivity Ratio (μ/δ) |
|---|---|---|---|---|
| Lys(Z) Protection | H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph | 6.21 | Inactive | 14 |
| Lys(Ac) Protection | H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph | 10.4 | Antagonist (pA₂μ=8.16) | 81 |
| Unprotected Lysine | H-Dmt-Tic-Lys-NH-CH₂-Ph | 6.01 | Antagonist (pA₂μ=7.96) | 8 |
| Lys(Ac) in Short Chain | H-Dmt-Tic-Lys(Ac)-OH | 10.07 | Inactive | 22,361 |
The acetyl group sterically impedes μ-opioid receptor activation by preventing the inward movement of transmembrane helix 6 necessary for agonist-induced conformational changes. This molecular obstruction converts μ-opioid receptor activity from agonism (observed in H-Dmt-Tic-Gly-NH-CH₂-Ph) to antagonism in H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph [1] [5]. Comparative molecular field analysis demonstrates that the acetyl carbonyl oxygen creates a negative electrostatic potential region that repels μ-opioid receptor's Glu229⁵·³⁵, further disfavoring agonism. The hydrophobic methyl group of the acetyl moiety enhances membrane partitioning (log P increased by 1.2 versus unprotected lysine), potentially influencing pharmacokinetic properties and receptor accessibility [5].
The benzylamide moiety (-NH-CH₂-Ph) appended to the lysine C-terminus provides critical hydrophobic interactions that stabilize specific receptor-bound conformations. This aromatic group inserts into a lipophilic subpocket formed by Val281⁶·⁵⁵, Ile277⁶·⁵¹, and Val297⁷·³⁹ of δ-opioid receptor, contributing approximately -3.2 kcal/mol binding energy through van der Waals contacts [1] [4]. The benzyl group's spatial orientation relative to the Dmt-Tic pharmacophore positions the entire molecule for optimal δ-opioid receptor engagement, with the methylene spacer allowing necessary conformational flexibility for deep pocket penetration [1].
In μ-opioid receptor binding, the benzylamide adopts a distinct orientation that partially obstructs the sodium ion binding site, contributing to the antagonist properties observed in H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph. This contrasts with the C-terminal benzimidazole (Bid) group in related analogs (e.g., H-Dmt-Tic-NH-CH₂-Bid), which permits μ-opioid receptor agonism due to its hydrogen-bonding capacity and smaller steric profile [1]. The benzylamide's hydrophobicity enhances membrane permeability, with calculated log P values approximately 1.8 units higher than carboxylate-terminated analogs, potentially influencing bioavailability [4]. Nuclear magnetic resonance studies of H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph in membrane-mimetic environments reveal a preferred conformation where the benzyl aromatic plane stacks parallel to the Dmt phenol ring, creating an extended hydrophobic surface that may facilitate membrane insertion and receptor approach [1].
The strategic replacement of glycine with lysine(acetyl) in the Dmt-Tic pharmacophore produces distinct pharmacological outcomes compared to other C-terminal modifications. This substitution converts the originally balanced μ-agonist/δ-antagonist profile of H-Dmt-Tic-Gly-NH-CH₂-Ph into a potent δ-antagonist with μ-antagonist activity (H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph), contrasting with the unmodified lysine variant (H-Dmt-Tic-Lys-NH-CH₂-Ph) that exhibits weaker δ-antagonism (pA₂δ 10.4 vs. 6.01) [1] [5]. The molecular determinant of this enhanced activity resides in the acetyl group's dual function: steric blockade of μ-activation and electrostatic complementarity with δ-opioid receptor's Lys214⁵·³⁹ [5].
Comparative analysis with benzimidazole-containing analogs reveals dramatic pharmacological consequences of C-terminal alterations. While H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph functions as a δ/μ-antagonist, H-Dmt-Tic-NH-CH[(CH₂)₄-NH₂]-Bid (a lysine-benzimidazole hybrid) exhibits potent μ-agonism (GPI IC₅₀ = 39.7 nM) with negligible δ-activity [1] [5]. This divergence stems from the benzimidazole's ability to form a hydrogen bond network with μ-opioid receptor's His297⁶·⁵² and Tr293⁶·⁴⁸, interactions unavailable in δ-opioid receptor. The ethylenediamine-linked bivalent ligand Tyr-Pro-Phe-Phe-NH-CH₂-CH₂-NH←Tic←Dmt maintains independent pharmacophore activities but demonstrates reduced potency compared to H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph due to compromised receptor fit [6].
Table 3: Pharmacological Profiles of Key Structural Analogs
| Structural Feature | Compound | δ-opioid receptor Activity | μ-opioid receptor Activity | Key Functional Outcome |
|---|---|---|---|---|
| Gly spacer | H-Dmt-Tic-Gly-NH-CH₂-Ph | Antagonist (Kiδ=0.031 nM) | Agonist (Kiμ=0.16 nM) | Mixed μ-agonist/δ-antagonist |
| Lys(Ac) spacer | H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph | Potent Antagonist (pA₂δ=10.4) | Antagonist (pA₂μ=8.16) | Dual δ/μ antagonist |
| Lys spacer | H-Dmt-Tic-Lys-NH-CH₂-Ph | Antagonist (pA₂δ=6.01) | Antagonist (pA₂μ=7.96) | Weaker dual antagonism |
| Benzyl extension | H-Dmt-Tic-Lys(Ac)-NH-Ph | Antagonist (pA₂δ=12.0) | - | Selective δ-antagonist |
| Benzimidazole modification | H-Dmt-Tic-NH-CH[(CH₂)₄-NH₂]-Bid | Inactive | Agonist (GPI IC₅₀=39.7 nM) | Selective μ-agonist |
| Ethylenediamine bivalent | Tyr-Pro-Phe-Phe-NH-CH₂-CH₂-NH←Tic←Dmt | Partial agonist | Agonist | Non-synergistic dual activity |
The extraordinary δ-antagonist potency of H-Dmt-Tic-Lys(Ac)-NH-Ph (pA₂δ=12.0) highlights the phenylamide's contribution beyond simple hydrophobicity. This analog engages in additional π–π interactions with δ-opioid receptor's Trp284⁶·⁵⁸ through its terminal phenyl ring, a contact geometrically precluded in benzylamide derivatives [1] [5]. These structural comparisons demonstrate that the Lys(Ac) substitution combined with benzylamide represents a finely balanced molecular design achieving high δ-antagonism with significant μ-antagonist activity – a pharmacological profile potentially advantageous for attenuating opioid tolerance while maintaining analgesic efficacy through unblocked μ-opioid receptor [1] [5].
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0